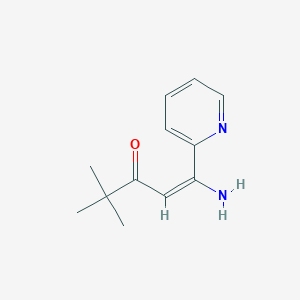
N-(3-fluorophenyl)-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-3-(2-furyl)acrylamide, also known as FFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FFA is a member of the acrylamide family, which is a class of compounds that have been extensively studied for their biological activities.
作用机制
The mechanism of action of N-(3-fluorophenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to act through various pathways. In cancer cells, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to cell death. N-(3-fluorophenyl)-3-(2-furyl)acrylamide has also been found to inhibit the production of inflammatory cytokines, reducing inflammation in the body. Additionally, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to activate various signaling pathways involved in neuroprotection, leading to the preservation of neuronal function.
Biochemical and physiological effects:
N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been found to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of genes involved in cancer progression. Inflammatory cells treated with N-(3-fluorophenyl)-3-(2-furyl)acrylamide have shown a reduction in the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neuronal cells, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to protect against oxidative stress and reduce the expression of genes involved in neurodegeneration.
实验室实验的优点和局限性
N-(3-fluorophenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. N-(3-fluorophenyl)-3-(2-furyl)acrylamide is also readily available and can be easily obtained from commercial sources. However, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of N-(3-fluorophenyl)-3-(2-furyl)acrylamide. One potential area of research is the development of N-(3-fluorophenyl)-3-(2-furyl)acrylamide analogs with improved bioavailability and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-fluorophenyl)-3-(2-furyl)acrylamide and its potential use in the treatment of various diseases. Finally, the development of targeted drug delivery systems for N-(3-fluorophenyl)-3-(2-furyl)acrylamide could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-(3-fluorophenyl)-3-(2-furyl)acrylamide is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(3-fluorophenyl)-3-(2-furyl)acrylamide is synthesized through the reaction of 3-fluoroaniline with 2-furylacrylic acid and has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of N-(3-fluorophenyl)-3-(2-furyl)acrylamide for the treatment of various diseases.
合成方法
The synthesis of N-(3-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 3-fluoroaniline with 2-furylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under an inert atmosphere. The resulting product is purified by column chromatography, yielding N-(3-fluorophenyl)-3-(2-furyl)acrylamide as a white crystalline solid with a melting point of 142-144°C.
科学研究应用
N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. N-(3-fluorophenyl)-3-(2-furyl)acrylamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-9H,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOKIEVSBGGVJG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-fluorophenyl)-3-(furan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)

![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)

![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)